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Compound of Interest

Compound Name: p-Nitrophenyl N-acetylglycinate

CAS No.: 3304-61-8

Cat. No.: B556399 Get Quote

In the fields of enzymology and high-throughput screening, the ability to quantify enzyme

activity accurately and efficiently is paramount. p-Nitrophenyl N-acetylglycinate belongs to a

class of synthetic substrates designed for this purpose.[1][2] It is an intrinsically colorless

molecule that, upon enzymatic cleavage of its ester bond, liberates p-nitrophenol. This released

product acts as a visual reporter; under alkaline conditions, it converts to the p-nitrophenolate

anion, which produces a distinct yellow color that can be precisely quantified using a

spectrophotometer.[3] This direct correlation between color intensity and enzymatic product

formation provides a powerful tool for kinetic analysis.

Physicochemical Profile and Handling
A thorough understanding of the substrate's properties is the first step in designing a

validatable assay. These characteristics dictate storage, solvent selection, and concentration

limits.

Table 1: Physicochemical Properties of p-Nitrophenyl N-acetylglycinate
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Property Value Source(s)

CAS Number 3304-61-8 [1][4]

Synonyms
N-Acetyl-glycine 4-nitrophenyl

ester, Ac-Gly-ONp
[2][4]

Molecular Formula C10H10N2O5 [2][4]

Molecular Weight 238.20 g/mol [2][4]

Appearance
White to slightly yellowish

crystalline powder
[1][2]

Solubility
Soluble in organic solvents like

DMSO and ethanol.[5]
N/A

Storage

Store at 2-8°C or colder

(<-15°C) for long-term stability.

[2][4]

N/A

Expert Handling & Storage Insights: For optimal reproducibility, it is recommended to prepare

concentrated stock solutions in an anhydrous organic solvent such as DMSO or ethanol and

store them at -20°C.[5] Aqueous working solutions should be prepared fresh daily to minimize

spontaneous hydrolysis, which can lead to elevated background absorbance and reduced

assay sensitivity.

The Mechanism of Detection: From Cleavage to
Color
The utility of p-Nitrophenyl N-acetylglycinate is predicated on a two-step process: enzymatic

hydrolysis followed by a pH-dependent ionization.

Enzymatic Hydrolysis: A hydrolase enzyme (e.g., an esterase or protease with esterase-like

activity) recognizes and binds to the substrate. The enzyme's catalytic machinery, often

involving a nucleophilic residue like serine, attacks the carbonyl carbon of the ester bond.[6]

This leads to the cleavage of the bond, releasing N-acetylglycine and p-nitrophenol (pNP).[3]

[7]
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Chromogenic Shift: The released pNP is colorless in its protonated form. However, most

enzyme assays are conducted at or above neutral pH. In an environment with a pH greater

than its pKa (~7.1), pNP loses a proton to become the p-nitrophenolate anion. This anion is

resonance-stabilized and exhibits a strong absorbance maximum around 405-410 nm,

resulting in the characteristic yellow color.[3][8] The intensity of this color is directly

proportional to the concentration of the product formed.

Step 1: Enzymatic Cleavage

Step 2: pH-Dependent Ionization
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Figure 1. Reaction mechanism for the enzymatic detection of hydrolase activity.

Experimental Design: A Validated Protocol for
Hydrolase Activity
This section provides a robust, step-by-step protocol for a continuous kinetic assay. The

causality behind each step is explained to ensure the integrity of the generated data.

Objective: To quantify the kinetic activity of a hydrolase enzyme.

Core Principle: The rate of increase in absorbance at 405 nm is directly proportional to the rate

of enzyme-catalyzed product formation, provided the substrate is not limiting (i.e., [S] >> Km).

Materials:

p-Nitrophenyl N-acetylglycinate (Ac-Gly-ONp)

Anhydrous DMSO or Ethanol

Purified enzyme of interest

Assay Buffer (e.g., 50 mM Tris-HCl or Phosphate buffer, pH adjusted to the enzyme's

optimum, typically 7.0-9.0)

96-well clear, flat-bottom microplate

Microplate spectrophotometer with kinetic reading capabilities at 405 nm

Protocol Workflow:
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Phase 1: Preparation

Phase 2: Assay Execution

Phase 3: Data Analysis

1. Prepare 100 mM Substrate Stock
in DMSO

2. Prepare Enzyme Serial Dilutions
in cold Assay Buffer

3. Design Plate Layout
(Blanks, Controls, Samples)

4. Add Assay Buffer & Enzyme
to appropriate wells

5. Pre-incubate plate at Assay Temp
(e.g., 37°C) for 5 min

6. Initiate reaction by adding
Substrate Working Solution

7. Immediately begin kinetic read
(Absorbance at 405 nm over time)

8. Plot Absorbance vs. Time

9. Determine Initial Velocity (V₀)
from linear slope

10. Calculate Specific Activity
using Beer-Lambert Law
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HTS Workflow for Inhibitor Identification
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Figure 3. Logical flow for a high-throughput screening (HTS) campaign.

Michaelis-Menten Kinetics
To determine key enzymatic parameters like Km (substrate affinity) and Vmax (maximum

reaction rate), the assay is performed with a fixed enzyme concentration while varying the

concentration of p-Nitrophenyl N-acetylglycinate. Plotting the initial velocities against

substrate concentration allows for fitting to the Michaelis-Menten model, providing critical

insights into the enzyme's catalytic efficiency and mechanism.

Ensuring Trustworthiness: A Self-Validating System
The scientific integrity of any assay rests on appropriate controls.

No-Enzyme Blank: Essential for quantifying and subtracting the rate of spontaneous

substrate hydrolysis. This value should be low relative to the enzymatic rate.

Positive Inhibition Control: A known inhibitor of the target enzyme should be run to confirm

the assay can detect inhibition.

Compound Interference Check: In HTS, library compounds must be pre-screened for

intrinsic absorbance at 405 nm or for any reactivity that might interfere with the assay

chemistry, preventing false positives or negatives.

By incorporating these controls, the assay becomes a self-validating system, ensuring that the

observed results are a true reflection of enzyme activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b556399?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/02613
https://aapep.bocsci.com/product/n-acetyl-glycine-p-nitroanilide-cas-3304-61-8-108768.html
https://static.igem.org/mediawiki/2019/9/9e/T--Toronto--pnitrophenolassay.pdf
https://www.biosynth.com/p/EA31321/3304-61-8-n-acetyl-glycine-p-nitroanilide
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/782/501/n8130pis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7587395/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7587395/
https://bioresources.cnr.ncsu.edu/resources/accurately-determining-esterase-activity-via-the-isosbestic-point-of-p-nitrophenol/
https://bioresources.cnr.ncsu.edu/resources/accurately-determining-esterase-activity-via-the-isosbestic-point-of-p-nitrophenol/
https://www.researchgate.net/publication/339883235_Revisiting_the_fundamentals_of_p-nitrophenol_analysis_for_its_application_in_the_quantification_of_lipases_activity_A_graphical_update
https://www.benchchem.com/product/b556399#p-nitrophenyl-n-acetylglycinate-cas-number-3304-61-8
https://www.benchchem.com/product/b556399#p-nitrophenyl-n-acetylglycinate-cas-number-3304-61-8
https://www.benchchem.com/product/b556399#p-nitrophenyl-n-acetylglycinate-cas-number-3304-61-8
https://www.benchchem.com/product/b556399#p-nitrophenyl-n-acetylglycinate-cas-number-3304-61-8
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b556399?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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